

Thermal Profiling of 4-Azahomoadamantan-5-one: A Comparative TGA/DSC Guide

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Compound of Interest

Compound Name: 4-Azahomoadamantan-5-one

Cat. No.: B12061612

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Executive Summary

In pharmaceutical intermediate processing and advanced polymer chemistry, the thermal stability of bulky tricyclic scaffolds dictates their utility in high-temperature synthetic routes. **4-Azahomoadamantan-5-one** (CAS: 22607-75-6) is a highly specialized aza-adamantane derivative featuring an expanded cage with an embedded lactam moiety[1][2]. While standard adamantane derivatives are notorious for their high volatility and rapid sublimation rates, the lactam functionality in **4-azahomoadamantan-5-one** fundamentally alters its solid-state thermodynamics.

This guide provides an objective, data-driven comparison of **4-azahomoadamantan-5-one** against its structural analogs—Adamantane and 2-Adamantanone—using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Comparative Thermal Landscape

To understand the thermal superiority of **4-azahomoadamantan-5-one**, we must examine the causality of its crystal lattice energy. Unsubstituted adamantane is highly symmetrical and forms a plastic crystal phase, leading to massive sublimation at atmospheric pressure long

before reaching its sealed-tube melting point. 2-Adamantanone introduces a ketone dipole, increasing the melting point and moderately reducing volatility.

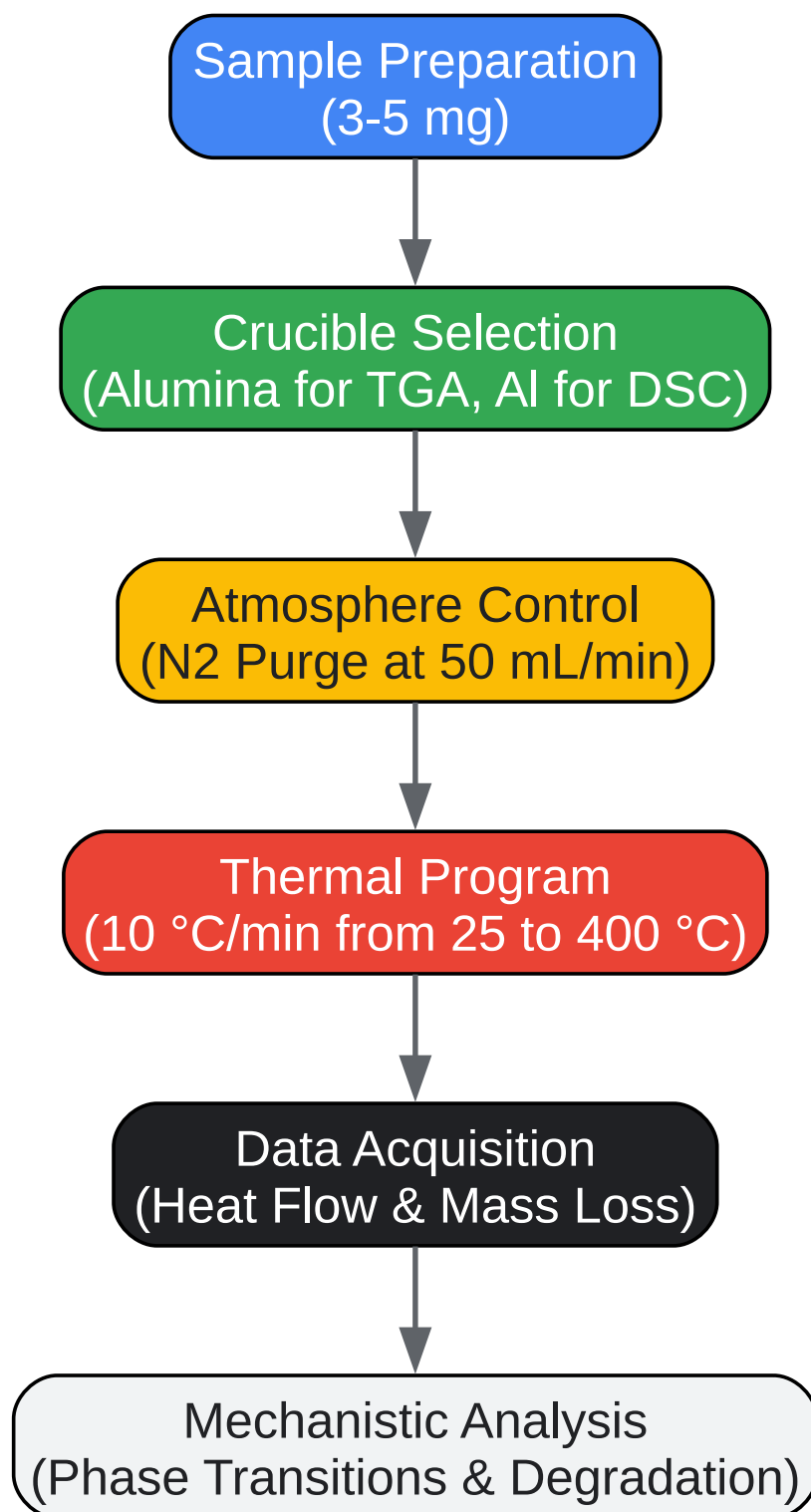
However, **4-azahomoadamantan-5-one** integrates a lactam ring (containing both N-H hydrogen bond donors and C=O acceptors). This enables strong, directional intermolecular hydrogen bonding that locks the crystal lattice. Consequently, it yields an exceptionally high melting point of 309–318 °C^{[1][3]} and a boiling point of approximately 344 °C^{[1][4]}, effectively suppressing the sublimation issues that plague the adamantane family.

Quantitative Thermal Comparison

Compound	Molecular Weight	Melting Point	Boiling Point	Sublimation Tendency
4-Azahomoadamantan-5-one	165.23 g/mol ^[1]	309–318 °C ^{[1][3]}	~344 °C ^[1]	Low (H-bond stabilized)
2-Adamantanone	150.22 g/mol	256–258 °C	N/A	Moderate (Dipole stabilized)
Adamantane	136.23 g/mol	270 °C (Sealed tube)	Sublimes	Extremely High

Self-Validating Experimental Protocol (TGA/DSC)

To accurately capture the thermal profile without artifacts—such as thermal lag or premature oxidative degradation—the following protocol establishes a self-validating system for thermal analysis.



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Workflow for TGA and DSC thermal analysis of **4-Azahomoadamantan-5-one**.

Step-by-Step Methodology

- Instrument Calibration: Calibrate the DSC using high-purity Indium (= 156.6 °C) and Zinc (= 419.5 °C) standards. Causality: Two-point calibration ensures the accuracy of the endothermic heat flow signals across the critical 200–400 °C measurement window.
- Sample Preparation: Weigh exactly 3.0–5.0 mg of **4-azahomoadamantan-5-one** powder. Causality: Using a small, precisely weighed mass minimizes internal thermal gradients within the sample, ensuring sharp, well-defined DSC transition peaks rather than broad, smeared artifacts.
- Crucible Selection:
 - For DSC: Use hermetically sealed aluminum pans pierced with a 50 µm pinhole. Causality: The pinhole acts as a self-regulating pressure release valve, suppressing premature volatilization while safely separating the melting endotherm from vaporization artifacts.
 - For TGA: Use open alumina () crucibles. Causality: Open crucibles allow unobstructed mass transfer to the environment, providing an accurate measurement of thermal decomposition.
- Atmosphere Control: Purge the furnace with dry Nitrogen () at a constant flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation (combustion) at elevated temperatures, isolating the purely thermal decomposition pathway (pyrolysis).
- Thermal Program: Equilibrate the system at 25 °C for 5 minutes, then apply a linear heating rate of 10 °C/min up to 400 °C. Causality: A 10 °C/min rate provides the optimal thermodynamic balance—it is fast enough to yield high signal resolution (heat flow sensitivity) but slow enough to prevent thermal lag between the furnace and the sample.

Results & Mechanistic Insights

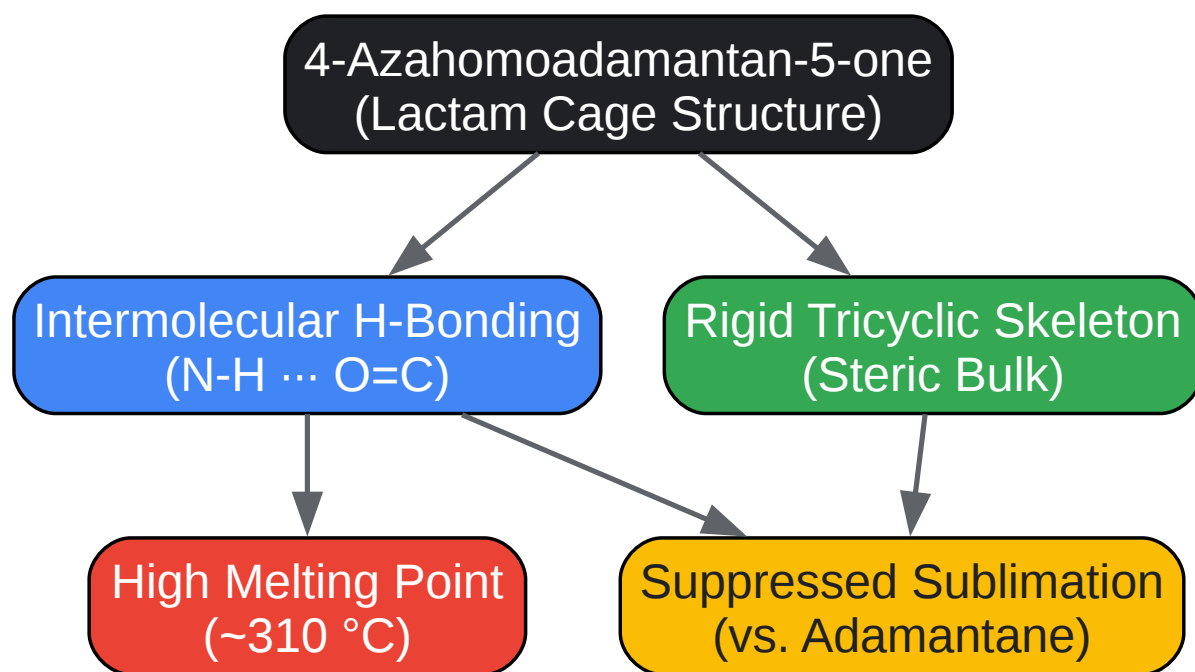
DSC Analysis: Phase Transition Dynamics

When subjected to the DSC protocol, **4-azahomoadamantan-5-one** exhibits a sharp, highly energetic endothermic peak. The extrapolated onset temperature (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

) corresponds directly to its melting point at approximately 309–318 °C[1]. Unlike adamantane, which displays broad endotherms associated with solid-solid phase transitions (forming a plastic crystal) at much lower temperatures, the aza-homo derivative remains rigidly crystalline until the exact moment of melting.

TGA Analysis: Mass Loss Profile

The TGA thermogram reveals a highly stable baseline with zero significant mass loss up to 280 °C, experimentally confirming the suppression of sublimation. The primary mass loss step (onset of degradation/boiling) coincides with temperatures near 344 °C[1][4], validating its suitability for high-temperature chemical processing.



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Mechanistic drivers of thermal stability in **4-Azahomoadamantan-5-one**.

Conclusion

For scientists designing synthetic routes or formulating antiviral compounds^[2] that require high thermal endurance, **4-azahomoadamantan-5-one** offers a vastly superior thermal profile compared to standard adamantyl scaffolds. The embedded lactam bridge transforms the notoriously volatile adamantane core into a highly stable, non-subliming solid up to 300 °C, making it an exceptionally robust intermediate for aggressive chemical environments.

References

- Title: 4-azatricyclo(4.3.1.1(3,8))undecan-5-one Source: bschem.com URL:[[Link](#)]
- Title: 4-azatricyclo[4.3.1.1(3,8)]undecan-5-one Chemical Properties Source: molbase.com URL:[[Link](#)]

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